

Detailed Synthesis Protocol for Methyl 3-amino-5-bromo-2-hydroxybenzoate

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Compound of Interest

Compound Name: *Methyl 3-amino-5-bromo-2-hydroxybenzoate*

Cat. No.: *B176696*

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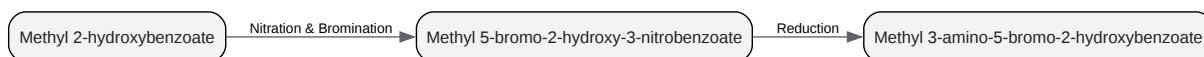
For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of **Methyl 3-amino-5-bromo-2-hydroxybenzoate**, a valuable intermediate in pharmaceutical and chemical research. The protocol details a two-step synthesis pathway, starting from the nitration and bromination of methyl 2-hydroxybenzoate, followed by the reduction of the nitro group.

Chemical Reaction Pathway

The synthesis follows a two-step process:

- **Synthesis of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate:** The starting material, methyl 2-hydroxybenzoate, undergoes electrophilic aromatic substitution to introduce a nitro group and a bromine atom to the benzene ring.
- **Synthesis of **Methyl 3-amino-5-bromo-2-hydroxybenzoate**:** The nitro group of the intermediate is selectively reduced to an amino group to yield the final product.



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Caption: Two-step synthesis of **Methyl 3-amino-5-bromo-2-hydroxybenzoate**.

Experimental Protocols

Step 1: Synthesis of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate

A detailed experimental protocol for the synthesis of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate is a crucial first step. While a specific protocol for this intermediate was not found in the provided search results, a general approach involves the nitration and bromination of methyl 2-hydroxybenzoate. The reaction conditions, such as the choice of nitrating and brominating agents, solvent, and temperature, would need to be optimized to achieve the desired product with good yield and selectivity.

Step 2: Synthesis of Methyl 3-amino-5-bromo-2-hydroxybenzoate

This protocol is based on a well-documented reduction of the corresponding nitro compound.^[1]

Materials and Reagents:

Reagent	CAS Number	Molecular Weight (g/mol)	Amount (per 0.5 mol of starting material)
Methyl 5-bromo-2-hydroxy-3-nitrobenzoate	91983-31-2	276.04	138.02 g (0.5 mol)
Methanol	67-56-1	32.04	1000 mL
Activated Iron Powder	7439-89-6	55.85	112 g (2 mol)
Saturated Ammonium Chloride Solution	12125-02-9	53.49	80 g in water (1.5 mol)
Diatomaceous Earth	61790-53-2	-	200 g
Silica Gel (80-100 mesh)	7631-86-9	-	As needed for chromatography

Procedure:

- In a suitable reaction vessel, combine Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (138.02 g, 0.5 mol) with methanol (1000 mL).
- To this mixture, add activated iron powder (112 g, 2 mol) in a single portion.
- Heat the reaction mixture to a gentle reflux.
- Slowly add a saturated solution of ammonium chloride (80 g in water, 1.5 mol) dropwise to the refluxing mixture.
- Maintain the reflux for 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Add diatomaceous earth (200 g) to the cooled reaction mixture and filter through suction to remove the iron catalyst and other solids.
- Wash the solid residue thoroughly with hot methanol until no product is detected in the washings.
- Combine all the filtrates and evaporate the solvent under reduced pressure.
- Purify the crude product by flash chromatography on a silica gel (80-100 mesh) column to obtain pure **Methyl 3-amino-5-bromo-2-hydroxybenzoate**.

Expected Yield:

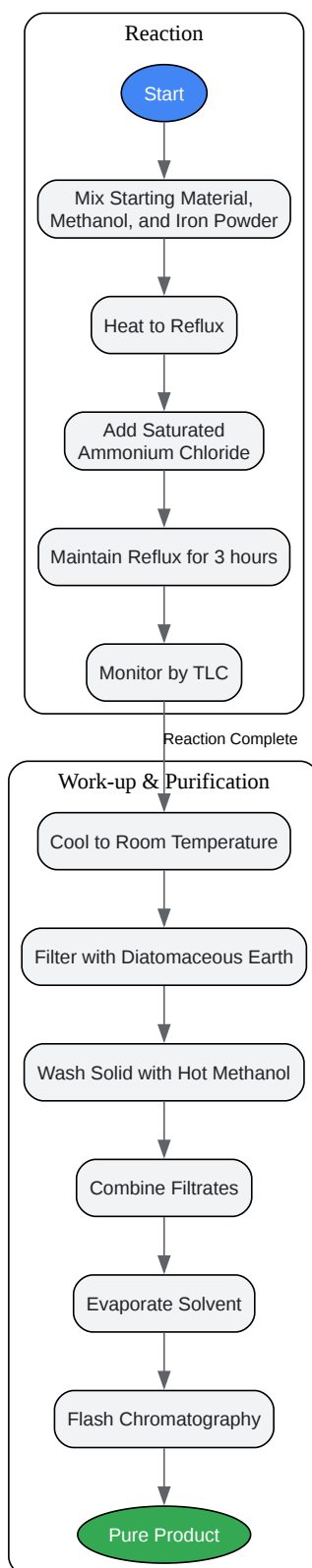
Product	Purity	Yield (%)
Methyl 3-amino-5-bromo-2-hydroxybenzoate	>95%	78%

Characterization Data

While specific experimental spectral data for **Methyl 3-amino-5-bromo-2-hydroxybenzoate** were not available in the search results, the following table outlines the expected analytical data based on its chemical structure. Researchers should perform these analyses to confirm the identity and purity of the synthesized compound.

Analysis	Expected Observations
^1H NMR	Signals corresponding to the aromatic protons, the amino group proton, the hydroxyl group proton, and the methyl ester protons. The chemical shifts and coupling constants will be characteristic of the substituted benzene ring.
^{13}C NMR	Resonances for the eight distinct carbon atoms in the molecule, including the carbonyl carbon of the ester, and the aromatic carbons, with chemical shifts influenced by the attached functional groups.
IR Spectroscopy	Characteristic absorption bands for the O-H (hydroxyl), N-H (amino), C=O (ester carbonyl), and C-Br stretches, as well as aromatic C-H and C=C vibrations.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound (246.06 g/mol for $\text{C}_8\text{H}_8\text{BrNO}_3$). The isotopic pattern of bromine (^{79}Br and ^{81}Br) should be observable.

Workflow Diagram



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Caption: Experimental workflow for the synthesis of **Methyl 3-amino-5-bromo-2-hydroxybenzoate**.

This detailed protocol provides a solid foundation for the successful synthesis and characterization of **Methyl 3-amino-5-bromo-2-hydroxybenzoate**. Researchers are encouraged to adapt and optimize the procedures as needed for their specific laboratory conditions.

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References

- 1. Methyl 3-amino-5-bromo-2-hydroxybenzoate 95+% synthesis - chemicalbook [chemicalbook.com]
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